molecular formula C13H16O4 B15323599 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one

4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one

Cat. No.: B15323599
M. Wt: 236.26 g/mol
InChI Key: RVJHEDDPVRNHMB-AATRIKPKSA-N
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Description

4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one is a chemical compound with the CAS Number 118709-62-9 and a molecular weight of 236.26 g/mol . Its molecular formula is C13H16O4 . This butenone derivative belongs to a class of compounds featuring a trimethoxyphenyl group, which is a scaffold of significant interest in medicinal chemistry and anticancer research . Compounds containing the trimethoxyphenyl moiety, such as the well-known Combretastatin A-4, are extensively studied for their potent antiproliferative activities, primarily through the mechanism of inhibiting tubulin polymerization and disrupting microtubule dynamics . This makes them valuable tools for investigating cell division and the development of novel anti-mitotic agents . As an intermediate, this compound can be synthesized via Claisen-Schmidt condensation and may serve as a key precursor for the design and synthesis of more complex potential therapeutic agents. Researchers are exploring its utility and the broader family of trimethoxyphenyl-based compounds in various cancer models, including colorectal, prostatic, and gastric cancers . The specific isomer this compound presents a distinct area for research, as the position of the methoxy groups can profoundly influence biological activity and interaction with molecular targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(E)-4-(2,4,5-trimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-12(16-3)13(17-4)8-11(10)15-2/h5-8H,1-4H3/b6-5+

InChI Key

RVJHEDDPVRNHMB-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and acetone.

    Aldol Condensation: The key step is an aldol condensation reaction between 2,4,5-trimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired butenone structure.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the aldol condensation process. The use of catalysts and controlled reaction environments can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol or butane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (A3)

  • Structure : Methoxy groups at 3-, 4-, and 5-positions.
  • HOMO-LUMO Gap: Estimated to be ~5.2–5.4 eV based on quantum chemical calculations for related enones .
  • Biological Activity: Exhibits cytotoxicity in cancer cell lines due to enhanced electron-withdrawing effects from the symmetric 3,4,5-substitution, which stabilizes the enone system and facilitates interactions with cellular targets .

(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Compound 18 in )

  • Structure : Hydroxyl (4-OH) and methoxy (3-OMe) groups.
  • Solubility : Higher polarity due to the hydroxyl group, improving aqueous solubility compared to fully methoxylated analogs.
  • Reactivity : The hydroxyl group enables hydrogen bonding and pH-dependent tautomerism, altering optical properties .

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one (CAS 119101-22-3)

  • Structure : Methoxy groups at 2-, 3-, and 4-positions.
  • Crystal Packing : Reduced π-π stacking efficiency compared to 2,4,5- or 3,4,5-substituted analogs due to steric hindrance from adjacent methoxy groups .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituent Positions Key Interactions Solubility Profile
4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one 236.26 2,4,5-OMe π-π stacking, C=O dipole interactions Moderate in polar solvents
(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (A3) 236.26 3,4,5-OMe Enhanced charge transfer, symmetric H-bonding Low in water, high in DMSO
4-(4-Nitrophenyl)but-3-en-2-one 205.19 4-NO₂ Strong electron-withdrawing effects Low in polar solvents
(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one 206.24 4-OH, 3-OMe O–H⋯O hydrogen bonds High in polar solvents

Notes:

  • The 2,4,5-trimethoxy substitution in the target compound creates an asymmetric electronic environment, leading to distinct absorption spectra compared to symmetric 3,4,5-substituted analogs .
  • Nitro-substituted analogs (e.g., 4-(4-nitrophenyl)but-3-en-2-one) exhibit red-shifted UV-Vis absorption due to stronger electron-withdrawing effects .

Biological Activity

4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one, also known as a chalcone derivative, is an organic compound characterized by its unique structure that includes a butenone moiety and a trimethoxyphenyl group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of approximately 244.26 g/mol. The compound has gained attention in recent research due to its diverse biological activities, including anti-inflammatory and antioxidant properties.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of three methoxy groups enhances its lipophilicity, which may influence its interaction with various biological targets. The compound's conjugated system is also pivotal for its chemical reactivity and potential pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines and modulate pathways related to inflammation .
  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress markers in various cell lines.
  • Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting critical signaling pathways such as RAS-ERK and AKT/FOXO3a .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with multiple biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses.
  • Receptor Interaction : The trimethoxyphenyl group could facilitate binding to receptors involved in cell signaling pathways.
  • Mitochondrial Function : Evidence suggests that it may disrupt mitochondrial membrane potential leading to apoptosis in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityIC₅₀ (µM)Key Features
This compoundAnti-inflammatory, AntioxidantN/AThree methoxy groups enhance lipophilicity
4-(3,4-Dimethoxyphenyl)but-3-en-2-oneModerate cytotoxicity15Fewer methoxy groups; different activity profile
1-(2,4,5-trimethoxyphenyl)-1-butanoneLow cytotoxicityN/ASaturated analogue; altered reactivity

Case Studies

  • Anti-Cancer Activity : In a study focusing on hepatocellular carcinoma cells, this compound was found to significantly reduce cell viability and induce apoptosis through the suppression of key signaling pathways .
  • Antioxidant Effects : Another study demonstrated that the compound effectively reduced oxidative damage in neuronal cells exposed to toxic agents.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation between a trimethoxyphenyl aldehyde and a ketone. Key parameters include:

  • Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions influence regioselectivity and byproduct formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity by reducing side reactions .
  • Temperature control : Elevated temperatures (80–100°C) accelerate kinetics but may degrade thermally sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the enone product from dimethoxy- or overoxidized analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons; δ ~190–200 ppm for carbonyl carbon) signals.
    • 2D NMR (COSY, HSQC) : Resolves coupling between the enone system and aromatic protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) and intramolecular interactions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 262.12 for C₁₃H₁₆O₅⁺) .

Q. How is the biological activity of this compound initially screened in academic research?

Answer:

  • Enzyme inhibition assays : Test against tyrosinase or kinases using spectrophotometric methods (e.g., dopachrome formation for tyrosinase activity) .
  • Cell-based studies : Evaluate melanogenesis in B16F10 melanoma cells via tyrosinase expression (Western blot) and melanin quantification (absorbance at 405 nm) .
  • Antimicrobial screening : Disc diffusion assays against Candida albicans or Staphylococcus aureus to assess fungal/bacterial growth inhibition .

Advanced Research Questions

Q. What reaction mechanisms govern the α,β-unsaturated ketone’s electrophilic reactivity in cross-coupling reactions?

Answer: The enone system undergoes:

  • Michael addition : Nucleophilic attack at the β-carbon (e.g., thiols or amines), influenced by electron-withdrawing methoxy groups stabilizing the transition state.
  • Diels-Alder reactions : The electron-deficient dienophile participates in [4+2] cycloadditions with dienes, forming bicyclic intermediates. Computational studies (DFT) model regioselectivity based on substituent electronic effects .
  • Photochemical reactivity : UV irradiation induces cis-trans isomerization or [2+2] cycloaddition, monitored via UV-Vis spectroscopy and HPLC .

Q. How do structural modifications (e.g., methoxy positional isomers) impact bioactivity?

Answer: Structure-activity relationship (SAR) studies compare analogs:

Substituent PositionBioactivity TrendMechanism Hypothesis
2,4,5-Trimethoxy (target)Strong tyrosinase activationEnhanced electron donation stabilizes enzyme-substrate complex .
3,4,5-Trimethoxy (analog)Reduced antifungal activitySteric hindrance limits membrane penetration .
2,4-Dimethoxy (analog)Moderate melanogenesisPartial loss of methoxy groups disrupts hydrogen bonding .

Q. How can contradictory data on melanogenesis modulation be resolved across studies?

Answer: Contradictions arise from:

  • Cell line variability : B16F10 vs. primary melanocytes show differential signaling pathway sensitivity (e.g., cAMP/PKA vs. MAPK) .
  • Concentration-dependent effects : Low doses (≤10 µM) upregulate tyrosinase, while high doses (≥50 µM) induce cytotoxicity, masking activity .
  • Experimental controls : Standardize melanin assays using α-MSH as a positive control and normalize to cell viability (MTT assay) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to tyrosinase (PDB: 2Y9X), identifying key residues (e.g., His263, Cu ions) for hydrogen bonding and metal coordination .
  • MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates robust binding .
  • QSAR models : Relate logP and Hammett σ values to antifungal IC₅₀, prioritizing lipophilic analogs for synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Answer:

  • pH stability : Degrades in acidic conditions (pH <3) via ketone protonation and retro-aldol cleavage. Use neutral buffers (PBS, pH 7.4) for biological assays .
  • Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C in amber vials to prevent photodegradation .
  • Solvent compatibility : Stable in DMSO (≤1% v/v in cell culture); avoid chloroform due to nucleophilic degradation .

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